molecular formula C15H16N2O2 B2727107 1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2179914-75-9

1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2727107
CAS No.: 2179914-75-9
M. Wt: 256.305
InChI Key: JHZMGHQFOBAXBO-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 1,3-benzoxazole with piperidine and propenone under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-14(18)17-10-6-5-8-12(17)15-16-11-7-3-4-9-13(11)19-15/h2-4,7,9,12H,1,5-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZMGHQFOBAXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCCC1C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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